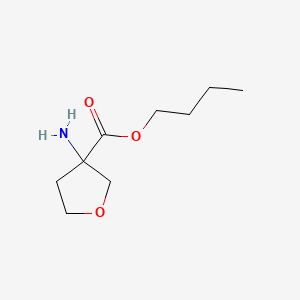

Butyl 3-Aminotetrahydrofuran-3-carboxylate

Vue d'ensemble

Description

Butyl 3-Aminotetrahydrofuran-3-carboxylate is a chemical compound with the CAS Number: 1037301-08-8 . It has a molecular weight of 187.24 . It is a colorless to yellow liquid .

Molecular Structure Analysis

The IUPAC name for this compound is butyl 3-aminotetrahydro-3-furancarboxylate . The InChI code for this compound is 1S/C9H17NO3/c1-2-3-5-13-8 (11)9 (10)4-6-12-7-9/h2-7,10H2,1H3 .Physical And Chemical Properties Analysis

Butyl 3-Aminotetrahydrofuran-3-carboxylate is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Biochemical Processes and Industrial Applications

Carboxylic Acids as Biorenewable Chemicals : Carboxylic acids, including but not limited to the specific structure of Butyl 3-Aminotetrahydrofuran-3-carboxylate, are highlighted for their role as precursors to a wide variety of industrial chemicals. These compounds can be produced fermentatively using engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae. The review by Jarboe et al. (2013) underscores the dual role of carboxylic acids as both valuable biorenewable chemicals and microbial inhibitors, suggesting strategies for overcoming inhibition to enhance microbial production processes (Jarboe et al., 2013).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids : The work by Sprakel and Schuur (2019) reviews advancements in solvent developments for the extraction of carboxylic acids from aqueous streams, emphasizing the importance of this process in the production of bio-based plastics and other organic acids. This review highlights the technological and economic considerations in selecting solvents for the efficient recovery of carboxylic acids, which is relevant for understanding how derivatives like Butyl 3-Aminotetrahydrofuran-3-carboxylate might be isolated and purified (Sprakel & Schuur, 2019).

Synthesis of Bioactive Compounds

Neuroprotective Potential of Derivatives : Research into 3-N-Butylphthalide (NBP) derivatives, as discussed by Abdoulaye and Guo (2016), demonstrates the potential of certain carboxylic acid derivatives in treating neurological disorders. The neuroprotective effects of NBP and its derivatives offer insights into the therapeutic applications of structurally related compounds, suggesting areas of research for Butyl 3-Aminotetrahydrofuran-3-carboxylate in neurology (Abdoulaye & Guo, 2016).

Anticancer Agents from Cinnamic Acid Derivatives : The review by De, Baltas, and Bedos-Belval (2011) on cinnamic acid derivatives as anticancer agents exemplifies the broader potential of carboxylic acid derivatives in medicinal chemistry. The diverse reactivity and bioactivity of these compounds underline the possibility of Butyl 3-Aminotetrahydrofuran-3-carboxylate serving as a precursor or active agent in anticancer research (De et al., 2011).

Safety and Hazards

The compound is classified as a warning under the GHS classification . The hazard statements include H302, H314, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Propriétés

IUPAC Name |

butyl 3-aminooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-3-5-13-8(11)9(10)4-6-12-7-9/h2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXZWNOGIHHQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1(CCOC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 3-Aminotetrahydrofuran-3-carboxylate | |

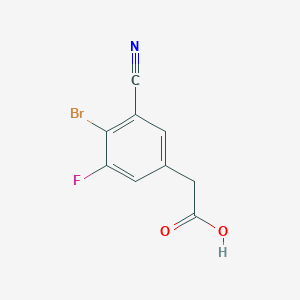

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

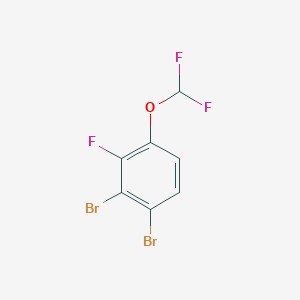

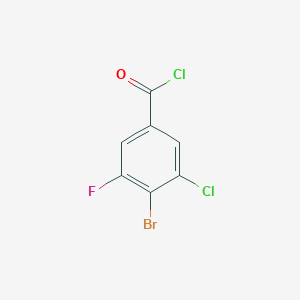

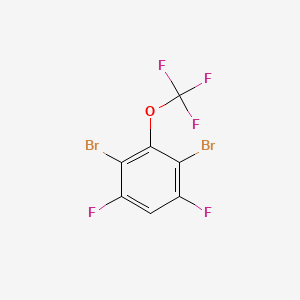

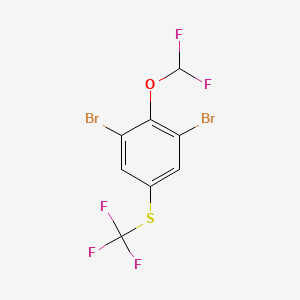

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.